molecular formula C23H21ClN2O4 B11940330 N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide CAS No. 478655-45-7

N'-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide

Katalognummer: B11940330
CAS-Nummer: 478655-45-7
Molekulargewicht: 424.9 g/mol
InChI-Schlüssel: XWWDDMRJNKUTHA-AFUMVMLFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzohydrazide core with methoxy and chlorobenzyl substituents, which contribute to its distinctive properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzyl chloride with 3-methoxybenzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with 2-methoxybenzohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various substituted derivatives with altered functional groups.

Wissenschaftliche Forschungsanwendungen

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-2-methoxybenzohydrazide stands out due to its specific combination of methoxy and chlorobenzyl groups, which confer unique chemical and biological properties

Eigenschaften

CAS-Nummer

478655-45-7

Molekularformel

C23H21ClN2O4

Molekulargewicht

424.9 g/mol

IUPAC-Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-methoxybenzamide

InChI

InChI=1S/C23H21ClN2O4/c1-28-20-6-4-3-5-19(20)23(27)26-25-14-17-9-12-21(22(13-17)29-2)30-15-16-7-10-18(24)11-8-16/h3-14H,15H2,1-2H3,(H,26,27)/b25-14+

InChI-Schlüssel

XWWDDMRJNKUTHA-AFUMVMLFSA-N

Isomerische SMILES

COC1=CC=CC=C1C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Kanonische SMILES

COC1=CC=CC=C1C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.